Cas no 78668-34-5 (3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene)
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene Chemical and Physical Properties
Names and Identifiers
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- 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- 1,4,7,10-TETRAAZA-2,6-PYRIDINOPHANE
- 3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- 1,4,7,10-tetraaza-2,6-pyridinophane[12]
- Pyclen
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- Inchi: 1S/C11H18N4/c1-2-10-8-13-6-4-12-5-7-14-9-11(3-1)15-10/h1-3,12-14H,4-9H2
- InChI Key: LNMUPMQUMCDOKO-UHFFFAOYSA-N
- SMILES: N1CCNCC2C=CC=C(CNCC1)N=2
Computed Properties
- Exact Mass: 206.15300
Experimental Properties
- PSA: 48.98000
- LogP: 0.85040
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AC44447-100mg |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
78668-34-5 | 95%;RG | 100mg |
$65.00 | 2024-04-19 | |
| A2B Chem LLC | AC44447-250mg |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
78668-34-5 | 95%;RG | 250mg |
$137.00 | 2024-04-19 | |
| A2B Chem LLC | AC44447-1g |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
78668-34-5 | 95%;RG | 1g |
$491.00 | 2024-04-19 | |
| 1PlusChem | 1P00598F-100mg |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
78668-34-5 | 95%;RG | 100mg |
$68.00 | 2024-04-21 | |
| 1PlusChem | 1P00598F-250mg |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
78668-34-5 | 95%;RG | 250mg |
$129.00 | 2024-04-21 | |
| 1PlusChem | 1P00598F-1g |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
78668-34-5 | 95%;RG | 1g |
$445.00 | 2024-04-21 | |
| Ambeed | A337675-1g |
1,4,7,10-Tetraaza-2,6-pyridinophane |
78668-34-5 | 95% | 1g |
$451.0 | 2024-04-17 | |
| MedChemExpress | HY-115853-5mg |
Pyclen |
78668-34-5 | 5mg |
¥550 | 2025-04-16 | ||
| MedChemExpress | HY-115853-10mg |
Pyclen |
78668-34-5 | 10mg |
¥950 | 2025-04-16 | ||
| MedChemExpress | HY-115853-25mg |
Pyclen |
78668-34-5 | 25mg |
¥1900 | 2025-04-16 |
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene Suppliers
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene
Research Brief on 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (CAS: 78668-34-5)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in macrocyclic compounds due to their unique structural and functional properties. Among these, 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (CAS: 78668-34-5) has emerged as a promising scaffold for drug discovery and development. This compound, characterized by its bicyclic structure and multiple nitrogen atoms, exhibits potential applications in targeting protein-protein interactions (PPIs) and modulating biological pathways.
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene derivatives. The research team employed a combination of solid-phase synthesis and solution-phase cyclization to achieve high yields and purity of the target compound. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) were used to confirm the structural integrity of the synthesized derivatives.
In vitro assays demonstrated that certain derivatives of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene exhibited potent inhibitory activity against specific kinases involved in cancer cell proliferation. Notably, one derivative showed an IC50 value of 0.8 nM against a key oncogenic kinase, suggesting its potential as a lead compound for anticancer drug development. Molecular docking studies further revealed that the bicyclic framework of the compound facilitates strong binding interactions with the kinase active site, providing insights into its mechanism of action.
Another study, published in Bioorganic & Medicinal Chemistry Letters, investigated the compound's potential as a chelating agent for metal ions. The researchers found that 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene forms stable complexes with transition metals such as copper(II) and nickel(II), which could be leveraged for applications in diagnostic imaging or metal-based therapeutics. The study also highlighted the compound's low cytotoxicity, making it a viable candidate for further development in these areas.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene derivatives. Recent efforts have focused on improving solubility and bioavailability through structural modifications, such as the introduction of hydrophilic side chains. Preliminary results from these studies indicate enhanced drug-like properties, paving the way for future preclinical evaluations.
In conclusion, 3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene (CAS: 78668-34-5) represents a versatile scaffold with significant potential in medicinal chemistry. Its unique structural features enable diverse applications, from kinase inhibition to metal chelation, making it a valuable focus for ongoing research. Further studies are warranted to fully explore its therapeutic potential and address existing limitations.
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